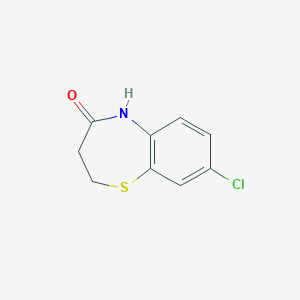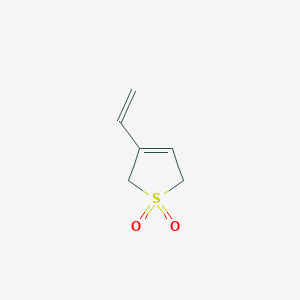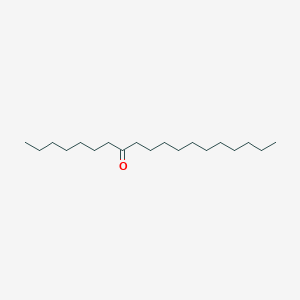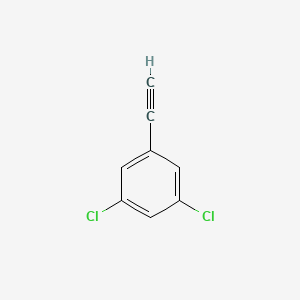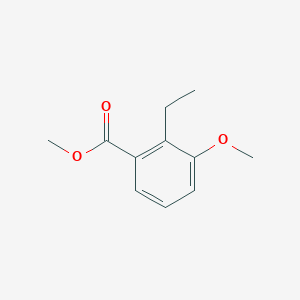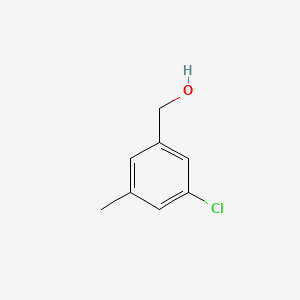
(3-Chloro-5-methylphenyl)methanol
Overview
Description
(3-Chloro-5-methylphenyl)methanol: is an organic compound with the molecular formula C8H9ClO . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
Chemistry: (3-Chloro-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It is involved in the development of compounds with potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Derivatives of this compound have shown promise in preclinical studies for their pharmacological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is also employed in the manufacture of polymers and resins.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-methylphenyl)methanol typically involves the chlorination of 5-methylbenzyl alcohol. One common method is the reaction of 5-methylbenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production may also involve the use of catalysts to improve the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-chloro-5-methylbenzaldehyde or 3-chloro-5-methylbenzoic acid.
Reduction: Formation of 3-chloro-5-methyltoluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methylphenyl)methanol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The chlorine and methyl substituents on the benzene ring can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
3-Chlorobenzyl alcohol: Similar structure but lacks the methyl group.
5-Methylbenzyl alcohol: Similar structure but lacks the chlorine atom.
3-Chloro-4-methylphenylmethanol: Similar structure with the methyl group at the fourth position.
Uniqueness: (3-Chloro-5-methylphenyl)methanol is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-chloro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-7(5-10)4-8(9)3-6/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMISYWXDRZVKBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
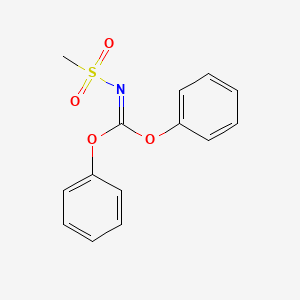
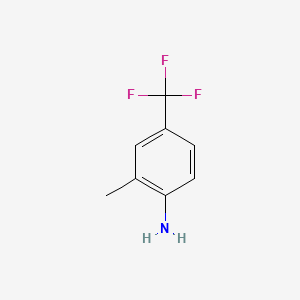
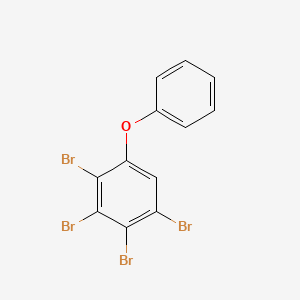
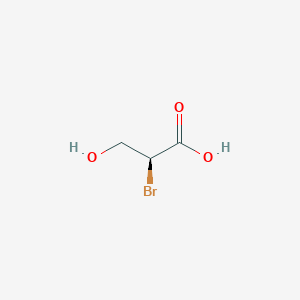
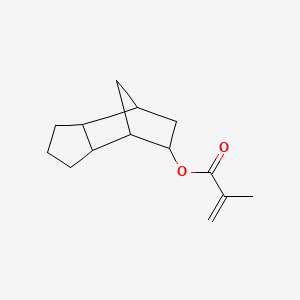
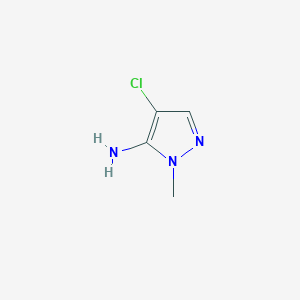
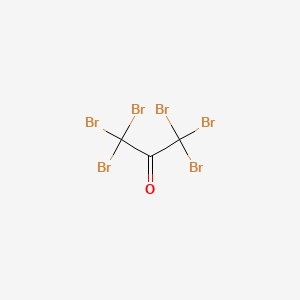
![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B1355357.png)
![(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide](/img/structure/B1355358.png)
